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molecular formula C13H20N2O4 B8398039 Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Ethyl 2,4-dioxo-1-(piperidin-1-yl)piperidine-3-carboxylate

Cat. No. B8398039
M. Wt: 268.31 g/mol
InChI Key: MNPCRMSKGYOOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071207B2

Procedure details

To a solution of methyl N-(3-ethoxy-3-oxopropanoyl)-N-(1-piperidinyl)-β-alaninate (43 g, 143 mmol) in a mixture of THF (2.26 L) and DMF (1.00 L) was added Cs2CO3 (140 g, 430 mmol). The resulting mixture was heated at reflux (77° C.) for 48 h. The cooled reaction was filtered, and the filtrate was evaporated. The filtrate residue and filtered solid were combined and purified by flash chromatography using 7:3 CH2Cl2/MeOH as eluant, to give 11.36 g of partially pure title material. LC-MS m/z 269.19 (MH+), retention time 2.20 min (method 2).
Name
methyl N-(3-ethoxy-3-oxopropanoyl)-N-(1-piperidinyl)-β-alaninate
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([N:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH2:9][CH2:10][C:11]([O:13]C)=O)=[O:7])[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+]>C1COCC1.CN(C=O)C>[O:7]=[C:6]1[CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:21])[C:11](=[O:13])[CH2:10][CH2:9][N:8]1[N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2.3|

Inputs

Step One
Name
methyl N-(3-ethoxy-3-oxopropanoyl)-N-(1-piperidinyl)-β-alaninate
Quantity
43 g
Type
reactant
Smiles
C(C)OC(CC(=O)N(CCC(=O)OC)N1CCCCC1)=O
Name
Quantity
2.26 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
140 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
FILTRATION
Type
FILTRATION
Details
The filtrate residue and filtered solid
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to give 11.36 g of partially pure title material

Outcomes

Product
Name
Type
Smiles
O=C1N(CCC(C1C(=O)OCC)=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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